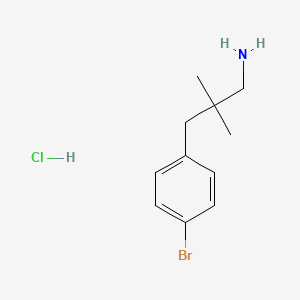
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-bromo-2,2-dimethylpropan-1-amine hydrochloride, is a small molecule that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as amines, which are organic compounds that contain a nitrogen atom with a lone pair of electrons. 3-bromo-2,2-dimethylpropan-1-amine hydrochloride is a colorless solid that is soluble in water and has a melting point of 81-83 °C.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis base, which means that it can donate electrons to form a covalent bond with a Lewis acid. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is thought to act as a proton donor, which means that it can donate a proton to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride are not well understood. However, it is believed that the compound could potentially interact with certain enzymes, receptors, and other proteins in the body, which could lead to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, the compound is soluble in water, which makes it easy to use in aqueous solutions. However, the compound is highly volatile and can easily be lost during the course of an experiment. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research on 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride. These include further research into the compound's mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be conducted into the potential advantages and limitations of using the compound in laboratory experiments. Finally, further research could be conducted into the potential toxicity of the compound and its potential effects on human health.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of copper(II) complexes, as well as a catalyst in the synthesis of 1,3-dicarbonyl compounds. It has also been used in the synthesis of aryl bromides and aryl iodides. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been used in the synthesis of amides and amino acids.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARKLWVSHZHDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)
![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)
![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)